molecular formula C12H13ClO4 B215098 2-[1-(4-Chlorophenyl)propyl]malonic acid

2-[1-(4-Chlorophenyl)propyl]malonic acid

Cat. No.: B215098
M. Wt: 256.68 g/mol
InChI Key: SCMRUWYCECACAP-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)propyl]malonic acid is a malonic acid derivative characterized by a 4-chlorophenylpropyl substituent at the C2 position of the malonic acid backbone. Malonic acid derivatives are critical in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and polymers.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)propyl]propanedioic acid

InChI

InChI=1S/C12H13ClO4/c1-2-9(10(11(14)15)12(16)17)7-3-5-8(13)6-4-7/h3-6,9-10H,2H2,1H3,(H,14,15)(H,16,17)

InChI Key

SCMRUWYCECACAP-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)Cl)C(C(=O)O)C(=O)O

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)C(C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituted Phenylmalonic Acid Derivatives

Key analogs include:

Compound Name Substituent Molecular Formula Applications/Properties Reference
2-(4-Methylphenyl)malonic acid 4-Methylphenyl C₁₁H₁₀O₄ Intermediate in polymer synthesis; higher solubility in polar solvents due to methyl group
2-[3-(2-Naphthyloxy)propyl]malonic acid 2-Naphthyloxypropyl C₁₇H₁₆O₅ Used in enzyme inhibition studies; naphthyl group enhances aromatic interactions
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid Benzyl + carbethoxy groups C₁₆H₁₈O₈ Stabilized ester derivatives; used in controlled-release formulations

Key Differences :

  • Acidity : The electron-withdrawing chloro group may lower the pKa of the malonic acid protons compared to methyl-substituted analogs, enhancing reactivity in nucleophilic substitutions .

Heterocyclic Chlorophenyl Derivatives

Compounds like 1H-1,2,4-Triazole, 1-[2-[1-(4-chlorophenyl)propoxy]propyl]- (CAS 112736-70-6) and 1H-Imidazole derivatives (CAS 64310-98-1) incorporate nitrogen-rich heterocycles.

Compound Name Core Structure Key Features Applications Reference
1H-1,2,4-Triazole derivative Triazole + chlorophenyl Enhanced hydrogen bonding capacity Antifungal agents
1H-Imidazole derivative Imidazole + chlorophenyl Sulfur-containing side chain Enzyme inhibition

Comparison :

  • Bioactivity : Heterocycles like triazoles and imidazoles often exhibit stronger biological activity (e.g., antifungal, enzyme inhibition) compared to malonic acid derivatives, which are typically synthesis intermediates .
  • Synthetic Complexity : Malonic acid derivatives are simpler to synthesize, whereas heterocyclic compounds require multi-step reactions for ring formation .

Functional Comparisons in Agrochemical and Pharmaceutical Contexts

Pharmaceutical Intermediates

  • Compounds like N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (from ) are protease inhibitors. The target malonic acid derivative could act as a dipeptide mimetic in similar drug designs .

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